Methyl 5-formamido-2,4-dimethoxybenzoate
Description
Methyl 5-formamido-2,4-dimethoxybenzoate is a benzoic acid derivative featuring a methyl ester group at position 1, methoxy groups at positions 2 and 4, and a formamido (-NHCHO) substituent at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive formamido group, which serves as a versatile site for further functionalization .
Properties
CAS No. |
174261-26-8 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl 5-formamido-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13NO5/c1-15-9-5-10(16-2)8(12-6-13)4-7(9)11(14)17-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
SCIGEXVFIVIWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)NC=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Methyl 5-bromo-2,4-dimethoxybenzoate (CAS: 39503-51-0) replaces the formamido group with bromine. It has a molecular weight of 275.10 g/mol (C₁₀H₁₁BrO₄) and is used as an intermediate in cross-coupling reactions. Its bromine substituent enhances lipophilicity compared to the polar formamido group, making it less soluble in aqueous media .
Methyl 5-chloro-2,4-dimethoxybenzoate (CAS: 954582-52-6) is a discontinued analog with chlorine at position 4.
Ethyl 5-iodo-2,4-dimethoxybenzoate (CAS: 1131587-49-9) features an ethyl ester and iodine substituent. With a molecular weight of 336.12 g/mol (C₁₁H₁₃IO₄), the iodine atom’s size and polarizability make this compound a candidate for heavy-atom-mediated reactions or radioisotope labeling .
Analogs with Hydroxy or Amide Substituents
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate (CAS: N/A) contains dihydroxy groups at positions 2 and 4 and a branched amide at position 5. The hydroxy groups increase acidity (pKa ~2-3) and hydrogen-bonding capacity, contrasting with the methoxy groups in the target compound, which enhance solubility in organic solvents .
Methyl 2-hydroxy-3,4-dimethoxybenzoate (CAS: 6395-23-9) demonstrates how positional isomerism affects properties.
Precursor and Derivatives
Methyl 5-formyl-2,4-dimethoxybenzoate (CAS: N/A) is a direct precursor to the target compound, synthesized via formylation using TiCl₄ and dichloromethyl methyl ether. The formyl group (-CHO) can be converted to formamido (-NHCHO) via reductive amination or condensation reactions .
Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 3D7Z5O4UXA) highlights the role of amide substituents. The acetamido group (-NHCOCH₃) provides steric bulk and metabolic stability compared to formamido, which may hydrolyze more readily under acidic/basic conditions .
Key Comparative Data
Table 1: Comparative Analysis of Methyl 5-formamido-2,4-dimethoxybenzoate and Analogs
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